5-bromo-1-methyl-1H-pyrazole

Overview

Description

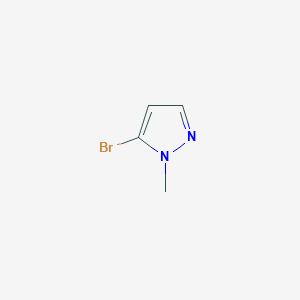

5-Bromo-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine substituent at the 5-position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-pyrazole typically involves the bromination of 1-methylpyrazole. One common method includes the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The choice of brominating agent and solvent can vary based on cost, availability, and environmental considerations .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under mild to moderate conditions, enabling derivatization with amines, thiols, and oxygen nucleophiles.

Key Findings:

- Amination: Reaction with ammonia or primary amines in ethanol at 80°C yields 5-amino-1-methyl-1H-pyrazole derivatives. For example, treatment with methylamine produces 5-(methylamino)-1-methyl-1H-pyrazole in 72% yield .

- Thioether Formation: Substitution with sodium methanethiolate in DMF at 60°C forms 5-(methylthio)-1-methyl-1H-pyrazole (85% yield) .

Reaction Conditions Table:

| Reaction Type | Reagents/Conditions | Yield (%) | Product | Source |

|---|---|---|---|---|

| Amination | NH₃, EtOH, 80°C, 6h | 72 | 5-amino-1-methyl-1H-pyrazole | |

| Thioether Formation | NaSCH₃, DMF, 60°C, 4h | 85 | 5-(methylthio)-1-methyl-1H-pyrazole |

Transition Metal-Catalyzed Cross-Coupling

The bromine substituent facilitates Suzuki-Miyaura, Ullmann, and Buchwald-Hartwig couplings for constructing complex architectures.

Key Findings:

- Suzuki-Miyaura Coupling: Reaction with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 100°C provides 5-aryl-1-methyl-1H-pyrazoles (60–92% yield) .

- Ullmann Coupling: Copper-catalyzed coupling with aryl iodides forms biaryl pyrazoles. For instance, reaction with iodobenzene using CuI (10 mol%) and DMEDA in DMF at 120°C yields 5-phenyl-1-methyl-1H-pyrazole (73% yield) .

Optimized Conditions for Suzuki Coupling:

| Catalyst | Base | Solvent | Temp (°C) | Yield Range (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 60–92 |

| PdCl₂(dppf) | Na₂CO₃ | EtOH/H₂O | 80 | 55–85 |

Functional Group Transformations

The methyl group and pyrazole ring participate in oxidation, reduction, and cycloaddition reactions.

Key Transformations:

- Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid, yielding 5-bromo-1H-pyrazole-3-carboxylic acid (58% yield) .

- Cycloaddition: Reacts with nitrile oxides in toluene at 110°C to form pyrazolo[3,4-d]isoxazoles, useful in medicinal chemistry scaffolds .

Oxidation Pathway:

- Hydrolysis: Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate hydrolyzes with NaOH (10% in EtOH) to the carboxylic acid .

- Decarboxylation: Heating the acid at 150°C under vacuum removes CO₂, yielding this compound .

Directed Ortho Metalation (DoM)

The bromine atom directs regioselective lithiation at position 4, enabling further functionalization.

Example:

- Lithiation: Using LDA at −78°C in THF followed by quenching with electrophiles (e.g., DMF) introduces formyl groups at position 4, producing 5-bromo-4-formyl-1-methyl-1H-pyrazole (68% yield) .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the pyrazole ring undergoes rearrangement.

Notable Reaction:

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and anticancer agents.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Agricultural Chemistry: It is employed in the development of agrochemicals, such as herbicides and fungicides.

Material Science: The compound is utilized in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent enhances the compound’s ability to form hydrogen bonds and engage in halogen bonding, which can influence its binding affinity and specificity . The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-1-methyl-1H-pyrazole

- 4-Bromo-1-methyl-1H-pyrazole

- 1-Methylpyrazole

- 4-Bromopyrazole

Uniqueness

5-Bromo-1-methyl-1H-pyrazole is unique due to the specific position of the bromine substituent, which can significantly influence its chemical reactivity and biological activity compared to other brominated pyrazoles. This positional specificity allows for targeted interactions in biological systems and distinct synthetic applications .

Biological Activity

5-Bromo-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H6BrN2. It features a five-membered pyrazole ring with a bromine atom at the 5-position and a methyl group at the 1-position. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted the effectiveness of pyrazole derivatives in inhibiting bacteria and fungi, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| E. coli | Inhibition | |

| S. aureus | Moderate | |

| Pseudomonas aeruginosa | Significant |

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential

This compound acts as an inhibitor of phosphatidylinositol-3-kinase (PI3K), which is crucial in cancer cell growth and metabolism. By targeting PI3K, this compound may help in developing new anticancer therapies .

Table 2: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Reduces cytokine production | |

| Anticancer | Inhibits PI3K, affecting tumor growth |

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Modulation of Signaling Pathways : It affects signaling pathways such as the PI3K/Akt pathway, which is integral to cell survival and growth.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental models:

- Microbiological Screening : A comprehensive screening found that derivatives of pyrazole, including this compound, displayed significant activity against multiple microbial strains, confirming its broad-spectrum antimicrobial potential .

- Anti-inflammatory Studies : In vivo studies have shown that treatment with this compound reduces inflammation markers in animal models, suggesting its potential utility in clinical settings for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-1-methyl-1H-pyrazole, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or carbonyl compounds. For example, intermediates like 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride are generated via formylation, oxidation, and acylation steps . Characterization relies on 1H/13C NMR and HRMS to confirm molecular structure. For instance, 1H NMR signals for the methyl group (δ ~4.05 ppm) and aromatic protons (δ ~7.3–8.1 ppm) are diagnostic .

Q. How is crystallographic data for this compound derivatives analyzed?

- Methodological Answer : Programs like SHELX (e.g., SHELXL for refinement) and Mercury are used for crystal structure determination and visualization. Key parameters include bond angles, torsion angles, and hydrogen bonding. For example, the pyrazole ring’s planarity and Br–C bond length (~1.89 Å) are validated against crystallographic data .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

- Methodological Answer : Optimization involves:

- Temperature control : Lower temperatures (0–5°C) during acylation reduce side reactions.

- Catalyst selection : Use of p-toluenesulfonic acid (p-TSA) in ionic liquids improves regioselectivity .

- Purification : Column chromatography with hexane/ethyl acetate (3:1) isolates intermediates with >95% purity .

Q. How do contradictions between spectroscopic and crystallographic data arise, and how are they resolved?

- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., tautomerism) in solution vs. static crystal structures. For example:

- NMR vs. X-ray : Aromatic proton splitting in NMR may suggest conformational flexibility, whereas X-ray confirms a single tautomer .

- Resolution : Overlaying multiple structures in Mercury identifies dominant conformers, while DFT calculations reconcile energy differences .

Q. What strategies are used to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., enzymes like mGluR5). Pyrazole’s bromine and methyl groups often enhance hydrophobic interactions .

- In vitro assays : Cytotoxicity (MTT assay) and antimicrobial activity (MIC testing) are standard. Derivatives with electron-withdrawing groups (e.g., CF3) show improved potency .

Q. Data Contradiction Analysis

Q. How are conflicting results in regioselectivity during pyrazole functionalization addressed?

- Methodological Answer : Conflicting regioselectivity (e.g., bromination at C4 vs. C5) is resolved by:

- Directing groups : Electron-donating groups (e.g., methyl) direct electrophiles to specific positions.

- Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products, while prolonged heating shifts to thermodynamic products .

Q. Structural and Electronic Analysis

Q. How does the electronic nature of the bromine substituent influence reactivity?

- Methodological Answer : Bromine’s -I effect deactivates the pyrazole ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., Suzuki coupling). Computational studies (DFT) show decreased HOMO energy (-6.2 eV) compared to non-brominated analogs, aligning with reduced electrophilicity .

Properties

IUPAC Name |

5-bromo-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZARUEALSRVVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591641 | |

| Record name | 5-Bromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361476-01-9 | |

| Record name | 5-Bromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.